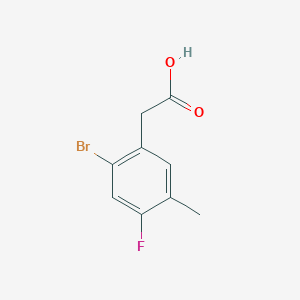

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-5-2-6(3-9(12)13)7(10)4-8(5)11/h2,4H,3H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTQQARWNKPXWKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1F)Br)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 2 Bromo 4 Fluoro 5 Methylphenyl Acetic Acid and Its Derivatives

Direct Synthesis Approaches to 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid

Direct synthetic routes to this compound are not extensively documented in dedicated literature. However, a plausible pathway can be constructed based on established methodologies for analogous phenylacetic acid derivatives. A common strategy involves the α-arylation of a malonate ester with a suitable aryl halide, followed by hydrolysis and decarboxylation.

The key starting material for such a synthesis would be 1,2-dibromo-4-fluoro-5-methylbenzene (B1585932). This precursor can be coupled with a malonate, like diethyl malonate, using a copper or palladium catalyst. The resulting aryl malonate is then hydrolyzed to a dicarboxylic acid, which readily undergoes decarboxylation upon heating to yield the final this compound. Microwave-assisted protocols have been shown to be effective for the α-arylation of diethyl malonate with various aryl halides, often proceeding smoothly in short reaction times. researchgate.net

Synthesis of Key Halogenated Aryl Precursors and Intermediates

The synthesis of polysubstituted halogenated aromatic compounds often begins with a simpler, commercially available starting material, such as 4-fluoroaniline (B128567) or 4-fluorotoluene. The directing effects of the existing substituents are then exploited to install the additional halogens in the correct positions.

For instance, starting with 4-fluoroaniline, an acetylation step can be performed to form 4-fluoroacetanilide. The acetamido group is an ortho-, para-director, and its steric bulk can help direct bromination to the position ortho to the amine, which is meta to the fluorine. A patented method describes the acetylation of 4-fluoroaniline followed by bromination using hydrobromic acid in the presence of an oxidizing agent like hydrogen peroxide to yield 2-bromo-4-fluoroacetanilide. google.com Subsequent removal of the acetyl group and a Sandmeyer reaction could potentially be used to introduce the second bromine atom or other functionalities.

Alternative bromination methods for deactivated or moderately deactivated aromatic compounds include the use of N-bromosuccinimide (NBS) in concentrated sulfuric acid or tribromoisocyanuric acid in trifluoroacetic acid. organic-chemistry.org The Sandmeyer reaction, which converts an aniline (B41778) derivative into an aryl bromide via a diazonium salt, is a classic and efficient method for introducing bromine. organic-chemistry.orgmdpi.com

Fluorine can be introduced into aromatic rings through several methods. The Halex (halogen exchange) process is a common industrial method, particularly for activated aromatic systems. nih.gov For laboratory-scale synthesis, the Balz-Schiemann reaction, involving the thermal decomposition of an aromatic diazonium tetrafluoroborate, is a well-established technique. nih.gov

Table 1: Selected Reagents for Aromatic Halogenation

| Reaction Type | Reagent(s) | Substrate Type | Reference |

| Bromination | N-Bromosuccinimide (NBS) / H₂SO₄ | Deactivated Aromatics | organic-chemistry.org |

| Bromination | Tribromoisocyanuric acid / TFA | Moderately Deactivated Arenes | organic-chemistry.org |

| Bromination | CuBr / Diazonium Salt (Sandmeyer) | Anilines | organic-chemistry.orgmdpi.com |

| Bromination | HBr / Oxidizing Agent | Acetanilides | google.com |

| Fluorination | ArN₂⁺BF₄⁻ (Balz-Schiemann) | Anilines | nih.gov |

| Fluorination | KF (Halex Process) | Aryl Chlorides | nih.gov |

Introduction of the Acetyl Moiety

Once the 1,2-dibromo-4-fluoro-5-methylbenzene precursor is obtained, the acetic acid side chain must be introduced. A highly effective method for this transformation is through the palladium-catalyzed cross-coupling of the aryl halide with an enolate equivalent.

The α-arylation of malonic esters is a powerful tool for forming the carbon-carbon bond required for the acetic acid side chain. researchgate.net This reaction typically employs a palladium or copper catalyst to couple an aryl halide with an alkali metal salt of a malonate ester. The subsequent hydrolysis of the ester groups and thermal decarboxylation of the resulting malonic acid derivative affords the desired phenylacetic acid.

Another approach involves the palladium-catalyzed coupling of an aryl bromide with acetyltrimethylsilane (B79254) to furnish an aryl methyl ketone. organic-chemistry.org This ketone could then, in principle, be converted to the phenylacetic acid through a multi-step sequence such as the Willgerodt-Kindler reaction followed by hydrolysis.

Table 2: Methods for Introducing the Acetic Acid Moiety (or precursor)

| Method | Key Reagents | Intermediate Product | Reference |

| α-Arylation of Malonate | Diethyl malonate, Cs₂CO₃, Cu(OTf)₂ | Diethyl 2-arylmalonate | researchgate.net |

| Acetyl Coupling | Acetyltrimethylsilane, Pd catalyst | Aryl methyl ketone | organic-chemistry.org |

| Suzuki-Miyaura Coupling | Thiol esters, Boronic acids, Pd catalyst | Aryl ketone | organic-chemistry.org |

Derivatization Strategies from this compound

The carboxylic acid functional group of the title compound serves as a versatile handle for the synthesis of various derivatives, primarily esters and amides.

Esterification of this compound can be readily achieved through standard methods. The most common of these is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is reversible and is typically driven to completion by using an excess of the alcohol or by removing the water formed during the reaction. Phenylacetic acid and its derivatives are known to form esters that can have biological activities. mdpi.com

Table 3: Examples of Esterification Reactions

| Alcohol | Catalyst | Product |

| Methanol | H₂SO₄ | Methyl 2-(2-bromo-4-fluoro-5-methylphenyl)acetate |

| Ethanol | H₂SO₄ | Ethyl 2-(2-bromo-4-fluoro-5-methylphenyl)acetate |

| Isopropanol | H₂SO₄ | Isopropyl 2-(2-bromo-4-fluoro-5-methylphenyl)acetate |

Amidation and Other Carboxylic Acid Transformations

The conversion of this compound into amides is another important derivatization strategy. Amide derivatives of phenylacetic acid are found in numerous pharmaceuticals. mdpi.com

A general and high-yielding method for amide synthesis involves a two-step process. First, the carboxylic acid is activated by converting it into a more reactive acyl chloride, typically using thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The resulting acyl chloride is then reacted with a primary or secondary amine to form the corresponding amide.

Alternatively, direct coupling methods using peptide coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) can be employed. These reagents facilitate amide bond formation by activating the carboxylic acid in situ, allowing for a one-pot reaction with the amine under mild conditions. In some synthetic routes, primary amides have been converted back to carboxylic acids under mild conditions using Ti(IV) catalyzed hydrolysis, demonstrating the interconversion of these functional groups. mdpi.com

Table 4: Examples of Amidation Reactions

| Amine | Coupling Method | Product |

| Ammonia | Acyl Chloride | 2-(2-bromo-4-fluoro-5-methylphenyl)acetamide |

| Methylamine | EDC/HOBt | N-methyl-2-(2-bromo-4-fluoro-5-methylphenyl)acetamide |

| Diethylamine | Acyl Chloride | N,N-diethyl-2-(2-bromo-4-fluoro-5-methylphenyl)acetamide |

Catalytic Approaches in Synthesis of Halogenated Arylacetic Acid Derivatives

Catalytic methods offer elegant and efficient pathways to construct and modify halogenated arylacetic acid derivatives. These approaches often provide high levels of selectivity and functional group tolerance, which are essential when dealing with polyfunctionalized aromatic compounds like this compound.

Palladium catalysis has become an indispensable tool in modern organic synthesis for the formation of carbon-carbon bonds. Two particularly relevant palladium-catalyzed reactions for the synthesis and derivatization of halogenated arylacetic acids are α-arylation and Suzuki-Miyaura coupling.

The direct α-arylation of carboxylic acids and their derivatives is a powerful method for the synthesis of diarylacetic acids. nih.gov However, the α-arylation of simple carboxylic acids has been challenging due to issues with chemoselectivity and the reactivity of the starting materials. nih.govacs.org A significant challenge is that aryl acetic acid derivatives can undergo palladium-catalyzed ortho-arylation via C-H activation, where the carboxylate group acts as a directing group. nih.govacs.org

Recent advancements have led to the development of a general method for the palladium-catalyzed α-arylation of aryl acetic acids with a wide range of aryl bromides and chlorides through a deprotonative cross-coupling process (DCCP). nih.govorganic-chemistry.org This approach involves the reversible deprotonation of the aryl acetic acid to form a dienolate intermediate, which then participates in the palladium-catalyzed coupling reaction. nih.govorganic-chemistry.org This method has been shown to be applicable to a variety of substituted aryl acetic acids and aryl halides, demonstrating its potential for the synthesis of complex molecules. organic-chemistry.org

For instance, the α-arylation of phenylacetic acid with various aryl bromides can be achieved in good to excellent yields using a palladium catalyst.

| Aryl Bromide | Product | Yield (%) |

| 4-Bromotoluene | 2-(4-Methylphenyl)-2-phenylacetic acid | 93 |

| 4-Bromoanisole | 2-(4-Methoxyphenyl)-2-phenylacetic acid | 89 |

| 4-Bromobenzotrifluoride | 2-Phenyl-2-(4-(trifluoromethyl)phenyl)acetic acid | 85 |

| 2-Bromotoluene | 2-Phenyl-2-o-tolylacetic acid | 53 |

This table presents representative data on the palladium-catalyzed α-arylation of phenylacetic acid with various aryl bromides, showcasing the versatility of the method.

This methodology could be conceptually applied to the synthesis of derivatives of this compound, where the aryl acetic acid moiety is coupled with another aryl group at the α-position.

The Suzuki-Miyaura cross-coupling reaction is a versatile and widely used method for forming carbon-carbon bonds, particularly for the synthesis of biaryl compounds. chemistryviews.orgmdpi.com This reaction is highly relevant for the derivatization of compounds like this compound, where the bromine atom can be substituted with a variety of aryl or vinyl groups.

The presence of fluorine atoms on the aromatic ring can influence the reactivity of the substrate in Suzuki-Miyaura coupling. chemistryviews.org However, successful couplings of fluorinated aryl boronates and brominated phenyl derivatives have been reported. chemistryviews.org For example, heterogeneous recyclable catalysts based on palladium nanoparticles supported on COOH-modified graphene have been shown to be effective in the Suzuki-Miyaura coupling of fluorinated aryl bromides with various boronic acids. ugr.esmdpi.com

The reaction conditions, including the choice of catalyst, base, and solvent, are crucial for achieving high yields and selectivity. For instance, the coupling of 1-bromo-4-fluorobenzene (B142099) with 4-fluorophenylboronic acid has been studied using a G-COOH-Pd-10 catalyst.

| Temperature (°C) | Time (h) | Conversion (%) |

| 70 | 3 | 45 |

| 70 | 24 | 80 |

| 110 | 3 | 67 |

| 110 | 24 | 95 |

This table illustrates the effect of temperature and reaction time on the conversion in the Suzuki-Miyaura coupling of 1-bromo-4-fluorobenzene and 4-fluorophenylboronic acid catalyzed by G-COOH-Pd-10. mdpi.com

This type of transformation is directly applicable to this compound, allowing for the introduction of diverse substituents at the 2-position of the phenyl ring, leading to a wide range of derivatives.

The development of stereoselective methods for the synthesis of chiral molecules is a major focus of modern organic chemistry. For derivatives of arylacetic acids, the creation of stereocenters at the α-position is of particular interest. A synergistic approach using a metallacyclic iridium complex and a chiral Lewis base has been developed for the stereodivergent allylic substitution of aryl acetic acid esters. nih.govnih.gov

This methodology allows for the preparation of all four possible stereoisomers of products containing two adjacent stereocenters by simply changing the enantiomers of the two catalysts. nih.govnih.gov The resulting chiral activated esters can be readily converted into other functional groups, such as amides, unactivated esters, and carboxylic acids, in a one-pot manner. nih.govnih.gov This catalytic system operates under basic conditions, where a Lewis basic catalyst generates an enolate that is compatible with the iridium catalyst. nih.gov

This stereodivergent approach offers a powerful tool for the synthesis of enantioenriched derivatives of halogenated arylacetic acids, which could be crucial for the development of new chiral drugs and materials.

Palladium-Catalyzed Coupling Reactions

Multi-component and Tandem Reaction Sequences Employing Halogenated Arylacetic Acids

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product that contains the essential parts of all the starting materials, offer significant advantages in terms of efficiency and atom economy. Tandem reactions, also known as cascade reactions, involve two or more consecutive reactions where the subsequent reaction occurs as a result of the functionality generated in the previous step, without the need for isolating intermediates.

Furthermore, tandem sequences involving an initial cross-coupling reaction at the bromine position, followed by a transformation of the acetic acid side chain, could provide rapid access to diverse molecular scaffolds. For instance, a Suzuki-Miyaura coupling could be followed by an intramolecular cyclization to construct heterocyclic systems. The development of such sequences for halogenated arylacetic acids remains an active area of research with significant potential for the efficient synthesis of novel compounds.

Reactivity and Mechanistic Investigations

Electrophilic and Nucleophilic Aromatic Substitution Pathways (SNAr) on the Halogenated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for halogenated aromatic compounds, particularly those bearing electron-withdrawing groups. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate, and thus the reaction rate, is enhanced by the presence of electron-withdrawing substituents that can delocalize the negative charge. masterorganicchemistry.com

In the case of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid, the phenyl ring is substituted with both electron-withdrawing (bromo, fluoro, acetic acid) and electron-donating (methyl) groups. The halogens and the acetic acid group activate the ring toward nucleophilic attack, while the methyl group has a deactivating effect.

The general reactivity order for leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is typically the initial nucleophilic attack, not the cleavage of the carbon-halogen bond. The high electronegativity of fluorine makes the carbon atom it is attached to more electrophilic and thus more susceptible to attack. masterorganicchemistry.com Therefore, in an SNAr reaction, the fluorine atom at the C4 position would be the preferred site for substitution over the bromine atom at the C2 position. Computational modeling and gas-phase experiments on polyfluorobromobenzenes have shown that fluoride (B91410) loss can compete with or even dominate over bromide loss during SNAr reactions. science.gov

Reactions Involving the α-Methylene Carbon of the Acetic Acid Moiety

The acetic acid side chain offers another reactive center at the α-methylene carbon, which is positioned between the aromatic ring and the carboxylic acid group.

Palladium-catalyzed C-H activation is a powerful tool for forming new carbon-carbon bonds. The carboxylic acid group of phenylacetic acids can act as a directing group, facilitating the activation of an ortho C-H bond through the formation of a six-membered cyclopalladated intermediate. nih.gov For this compound, the positions ortho to the acetic acid substituent are C2 (bearing the bromine) and C6 (bearing a hydrogen).

While C-H activation is typically directed to the ortho position, the presence of the bulky bromine atom at C2 may sterically hinder the formation of the palladacycle on that side. Consequently, C-H activation would be expected to occur preferentially at the C6 position. This regioselectivity allows for the introduction of various functional groups, such as aryl groups in C-H activation/aryl-aryl coupling reactions, at a specific position on the phenyl ring. nih.gov The tolerance of acidic α-hydrogens in such catalytic systems makes this a viable pathway for the functionalization of this molecule. nih.gov

The α-methylene protons of the acetic acid moiety are acidic and can be removed by a suitable base to form a resonance-stabilized enolate. The resulting carbanion is delocalized between the α-carbon and the oxygen atoms of the carboxylate group.

This enolate is a potent nucleophile and can participate in a variety of bond-forming reactions. Common transformations involving enolates include:

Alkylation: Reaction with alkyl halides to introduce new alkyl groups at the α-carbon.

Aldol Reactions: Addition to carbonyl compounds to form β-hydroxy acids.

Michael Additions: Conjugate addition to α,β-unsaturated carbonyl compounds.

The formation and reaction of the enolate provide a versatile strategy for elaborating the side chain of this compound.

Reactivity of Halogen Substituents (Bromine and Fluorine)

The presence of two different halogen atoms on the phenyl ring allows for selective functionalization based on their distinct chemical reactivities under different reaction conditions.

In transition metal-catalyzed cross-coupling reactions, such as Suzuki, Heck, or Sonogashira reactions, the reactivity of aryl halides typically follows the order I > Br > Cl > F. This trend is opposite to that observed in SNAr and is governed by the bond dissociation energy of the carbon-halogen bond and the ease of oxidative addition to the metal catalyst (e.g., palladium). The C-Br bond is weaker and more readily undergoes oxidative addition than the C-F bond.

This differential reactivity allows for orthogonal coupling strategies. For instance, using a palladium catalyst, it is possible to selectively perform a cross-coupling reaction at the C-Br bond while leaving the C-F bond intact. beilstein-journals.org This selective functionalization provides a powerful method for the stepwise synthesis of more complex molecules. beilstein-journals.org

| Reaction Type | More Reactive Halogen | Less Reactive Halogen | Governing Principle | Reference |

|---|---|---|---|---|

| Palladium-Catalyzed Cross-Coupling | Bromine | Fluorine | Ease of oxidative addition (C-Br bond is weaker) | beilstein-journals.org |

| Nucleophilic Aromatic Substitution (SNAr) | Fluorine | Bromine | Electrophilicity of the attached carbon (F is more electronegative) | masterorganicchemistry.com |

As discussed in section 3.1, fluorine is generally a better leaving group than bromine in SNAr reactions. masterorganicchemistry.com Studies on the nucleophilic displacement of halogens from bromopolyfluoroaromatic compounds have shown that the rate of fluorine displacement is more sensitive to the electronic effects of other ring substituents compared to bromine displacement. rsc.org In some systems, bromine has been shown to be a viable leaving group, but fluoride loss often competes or predominates. science.gov

However, in certain specialized reactions, such as nucleophilic substitution enabled by organic photoredox catalysis on electron-neutral arenes, C-Br bonds can be well tolerated while substitution occurs at other positions. nih.gov The choice of nucleophile, solvent, and reaction conditions ultimately determines the relative ease of displacement. For instance, studies on the nucleophilic fluorination of α-bromo benzylacetates using reagents like Et₃N·3HF have demonstrated effective fluorine-bromine exchange at a benzylic position, although this is distinct from aromatic substitution. nih.gov In the context of SNAr on the aromatic ring of this compound, the C-F bond is the more likely site of nucleophilic attack.

Transformations of the Carboxylic Acid Functional Group

The carboxylic acid group is a versatile handle for a variety of chemical transformations, including oxidation of the appended methyl group, reduction of the corresponding ester, and decarboxylation.

Oxidation Reactions of the Methyl Group

While direct oxidation of the methyl group of this compound to a carboxylic acid has not been specifically documented, the oxidation of methyl groups on aromatic rings is a well-established transformation. Typically, this is achieved using strong oxidizing agents such as potassium permanganate (B83412) (KMnO4) or chromic acid. The reaction proceeds via a benzylic radical intermediate, which is stabilized by the aromatic ring. The presence of the electron-withdrawing bromo and fluoro substituents on the ring may influence the reaction rate and conditions required for efficient oxidation.

A general representation of this type of oxidation is the conversion of a methyl group on an aromatic ring to a carboxylic acid. The specific conditions can vary depending on the other substituents present on the aromatic ring.

Table 1: General Conditions for Benzylic Oxidation

| Oxidizing Agent | Typical Conditions |

| Potassium Permanganate (KMnO4) | Basic, aqueous solution, heat |

| Chromic Acid (H2CrO4) | Acidic solution, often with a co-solvent |

| Nitric Acid (HNO3) | Concentrated, high temperatures |

It is important to note that the acetic acid side chain may also be susceptible to oxidation under harsh conditions.

Reduction Reactions of the Ester Group

The carboxylic acid can be readily converted to its corresponding ester, for example, a methyl ester, through Fischer esterification. This ester derivative can then be reduced to the corresponding primary alcohol, 2-(2-bromo-4-fluoro-5-methylphenyl)ethanol. Strong reducing agents like lithium aluminum hydride (LiAlH4) are typically required for this transformation, as milder reagents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters. orgoreview.comucalgary.ca

The reduction mechanism involves the nucleophilic attack of a hydride ion (H-) from LiAlH4 on the electrophilic carbonyl carbon of the ester. This forms a tetrahedral intermediate which then collapses, eliminating the alkoxy group to form an aldehyde intermediate. The aldehyde is more reactive than the starting ester and is immediately reduced by a second equivalent of hydride to form the primary alcohol upon acidic workup. ucalgary.caquimicaorganica.orgjove.commasterorganicchemistry.com

Table 2: Common Reducing Agents for Ester Reduction

| Reagent | Product | Notes |

| Lithium Aluminum Hydride (LiAlH4) | Primary Alcohol | Strong, non-selective reducing agent. orgoreview.comucalgary.camasterorganicchemistry.com |

| Diisobutylaluminium Hydride (DIBAL-H) | Aldehyde | Can be used to stop the reduction at the aldehyde stage under controlled conditions (e.g., low temperature). orgoreview.com |

Decarboxylation Pathways

The removal of the carboxylic acid group via decarboxylation can be a significant reaction pathway for phenylacetic acids, particularly under hydrothermal conditions. Studies on substituted phenylacetic acids have shown that the mechanism of decarboxylation is dependent on the pH of the solution. orgoreview.com

In its protonated (acidic) form, the decarboxylation is proposed to proceed through the formation of a ring-protonated zwitterion. Conversely, the deprotonated carboxylate anion is suggested to decarboxylate directly to a benzyl (B1604629) anion intermediate. The electronic nature of the substituents on the phenyl ring influences the rate of these reactions. For this compound, the electron-withdrawing bromo and fluoro groups would be expected to influence the stability of the proposed intermediates and thus the rate of decarboxylation.

Mechanistic Studies of Specific Catalyzed Reactions

The structural features of this compound make it an interesting substrate for modern catalyzed reactions, such as those involving C-H activation and stereochemical control.

Role of Directing Groups in C-H Activation

The carboxylic acid functionality can act as a "directing group" in transition metal-catalyzed C-H activation reactions. semanticscholar.orgnih.gov This approach allows for the selective functionalization of otherwise unreactive C-H bonds. The carboxylate group can coordinate to a metal catalyst, such as palladium, positioning the metal in close proximity to a specific C-H bond, typically at the ortho position of the phenyl ring. rsc.orgresearchgate.netacs.org This chelation-assisted strategy facilitates the cleavage of the C-H bond and subsequent coupling with another reactant.

For this compound, the carboxylic acid group could potentially direct the functionalization of the C-H bond at the 3-position of the phenyl ring. However, the existing bromine atom at the 2-position might sterically hinder or electronically disfavor this process. The interplay between the directing group and the pre-existing substituents is a key area of mechanistic investigation in C-H activation chemistry.

Stereochemical Control Mechanisms (e.g., C1-ammonium enolate pathway)

The α-carbon of this compound is a prochiral center, making it a suitable substrate for asymmetric transformations. One powerful strategy for achieving stereochemical control in the functionalization of carboxylic acid derivatives is through the formation of C1-ammonium enolates using chiral isothiourea catalysts. nih.govresearchgate.netnih.gov

In this pathway, the carboxylic acid is first activated, for instance, by conversion to an anhydride (B1165640) or an activated ester. A chiral isothiourea catalyst then reacts with this activated species to form a chiral C1-ammonium enolate. st-andrews.ac.ukacs.orgnih.gov This enolate is a nucleophilic intermediate that can react with various electrophiles in a highly stereocontrolled manner. The stereochemical outcome of the reaction is dictated by the chiral environment provided by the catalyst. This methodology has been successfully applied to a range of phenylacetic acid derivatives to achieve high enantioselectivity in reactions such as α-functionalization and cycloadditions. nih.govorganic-chemistry.orgrsc.org

Table 3: Key Intermediates in Isothiourea Catalysis

| Intermediate | Role |

| Activated Carboxylic Acid | Precursor for reaction with the catalyst. |

| Chiral Isothiourea Catalyst | Induces chirality in the reaction. |

| C1-Ammonium Enolate | Key chiral nucleophilic intermediate. nih.govresearchgate.netnih.gov |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR would provide a comprehensive understanding of its molecular framework.

¹H NMR spectroscopy would be instrumental in identifying the number and connectivity of protons in the molecule. The spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, the methyl protons, and the acidic proton of the carboxylic acid.

The aromatic region would be particularly informative. Due to the substitution pattern on the phenyl ring, two aromatic protons are expected. Their chemical shifts and coupling patterns would be influenced by the electronic effects of the bromine, fluorine, and methyl groups. The proton ortho to the fluorine atom would likely appear as a doublet, further split by a smaller coupling to the other aromatic proton. The second aromatic proton would also appear as a doublet.

The methylene protons of the acetic acid group are expected to appear as a singlet, shifted downfield due to the proximity of the aromatic ring and the carboxylic acid group. The methyl protons would also give rise to a singlet, at a chemical shift typical for an aromatic methyl group. The carboxylic acid proton would be observed as a broad singlet at a significantly downfield chemical shift, and its position can be concentration-dependent.

Expected ¹H NMR Data:

| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constants (Hz) |

| Ar-H | 7.0 - 7.5 | Doublet | J(H,F) ≈ 8-10 Hz |

| Ar-H | 7.0 - 7.5 | Doublet | J(H,H) ≈ 2-3 Hz |

| -CH₂-COOH | 3.6 - 4.0 | Singlet | - |

| -CH₃ | 2.2 - 2.5 | Singlet | - |

| -COOH | 10.0 - 12.0 | Broad Singlet | - |

¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. For this compound, a total of nine distinct carbon signals are anticipated in the broadband decoupled spectrum.

The carbonyl carbon of the carboxylic acid would be the most downfield signal. The aromatic region would display six signals, with their chemical shifts influenced by the bromo, fluoro, and methyl substituents. The carbon atom attached to the fluorine would show a large one-bond C-F coupling constant, appearing as a doublet. The other aromatic carbons would also exhibit smaller couplings to the fluorine atom. The carbon bearing the bromine atom would be shifted to a lower field.

The methylene carbon of the acetic acid side chain and the methyl carbon would appear in the aliphatic region of the spectrum.

Expected ¹³C NMR Data:

| Carbon | Expected Chemical Shift (ppm) | Expected Multiplicity (due to C-F coupling) |

| C =O | 170 - 180 | Singlet |

| C -F | 155 - 165 | Doublet, ¹J(C,F) ≈ 240-250 Hz |

| C -Br | 115 - 125 | Doublet, J(C,F) ≈ 20-25 Hz |

| C -CH₃ | 130 - 140 | Doublet, J(C,F) ≈ 5-10 Hz |

| Ar-C | 110 - 140 | Multiple signals with C-F couplings |

| -C H₂-COOH | 35 - 45 | Singlet |

| -C H₃ | 15 - 25 | Singlet |

¹⁹F NMR is a highly sensitive technique specifically for the analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom on the aromatic ring. The chemical shift of this signal would be characteristic of a fluorine atom attached to a benzene (B151609) ring. The multiplicity of the signal would be a triplet of doublets (or a more complex multiplet) due to coupling with the two ortho protons and the meta proton. This provides definitive evidence for the presence and electronic environment of the fluorine atom.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

The IR spectrum of this compound would be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad O-H stretching band would be expected in the region of 2500-3300 cm⁻¹. The C=O stretching vibration of the carboxylic acid would appear as a strong, sharp band around 1700-1725 cm⁻¹. The C-O stretching and O-H bending vibrations would also be observable in the fingerprint region.

The aromatic ring would give rise to C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The substitution pattern on the ring could be inferred from the pattern of overtone and combination bands in the 1600-2000 cm⁻¹ region and the out-of-plane C-H bending vibrations below 900 cm⁻¹.

The C-F and C-Br stretching vibrations would also be present, typically in the fingerprint region (around 1200-1000 cm⁻¹ for C-F and 700-500 cm⁻¹ for C-Br).

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring and the C-Br bond, which may be weak in the IR spectrum.

Expected IR Absorption Bands:

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| O-H (Carboxylic acid) | 2500 - 3300 | Broad, Strong |

| C-H (Aromatic) | 3000 - 3100 | Medium |

| C-H (Aliphatic) | 2850 - 3000 | Medium |

| C=O (Carboxylic acid) | 1700 - 1725 | Strong, Sharp |

| C=C (Aromatic) | 1450 - 1600 | Medium to Strong |

| C-F | 1000 - 1200 | Strong |

| C-Br | 500 - 700 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

For this compound (C₉H₈BrFO₂), the molecular ion peak (M⁺) would be observed in the mass spectrum. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly equal abundance, the molecular ion peak would appear as a characteristic doublet (M⁺ and M+2) of approximately equal intensity. This isotopic pattern is a definitive indicator of the presence of a single bromine atom in the molecule.

High-resolution mass spectrometry (HRMS) would allow for the precise determination of the molecular weight, which can be used to confirm the elemental formula.

The fragmentation pattern in the mass spectrum would provide further structural clues. Common fragmentation pathways for phenylacetic acids include the loss of the carboxylic acid group (-COOH) or the entire acetic acid side chain (-CH₂COOH). The cleavage of the C-Br bond could also be observed.

Expected Mass Spectrometry Data:

| Ion | Expected m/z | Comments |

| [M]⁺ | 245.97 / 247.97 | Molecular ion peak with characteristic bromine isotopic pattern. |

| [M - COOH]⁺ | 200.98 / 202.98 | Loss of the carboxylic acid group. |

| [M - CH₂COOH]⁺ | 186.96 / 188.96 | Loss of the acetic acid side chain. |

X-ray Diffraction Analysis for Solid-State Structure Determination

X-ray diffraction analysis of a single crystal is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound could be grown, this technique would provide precise information on bond lengths, bond angles, and the conformation of the molecule.

Furthermore, X-ray diffraction would reveal the packing of the molecules in the crystal lattice and any intermolecular interactions, such as hydrogen bonding between the carboxylic acid groups, which often form dimers in the solid state. This information is crucial for understanding the physical properties of the compound, such as its melting point and solubility. While no specific X-ray diffraction data is currently available for this compound, it remains the gold standard for unambiguous solid-state structural elucidation.

Computational Chemistry Studies: Theoretical Insights into Structure, Reactivity, and Electronic Properties

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying molecular systems. DFT calculations are instrumental in predicting the properties of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid by modeling its electron density.

Molecular Geometry Optimization (Bond Lengths, Bond Angles)

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement (a minimum on the potential energy surface). For this compound, this involves calculating the optimal bond lengths, bond angles, and dihedral angles.

The geometry of the phenyl ring is influenced by its substituents: bromine, fluorine, a methyl group, and an acetic acid group. The C-Br and C-F bond lengths are predictable based on typical values from DFT studies on halogenated benzenes. The C-Br bond is expected to be longer than the C-F bond due to the larger atomic radius of bromine. The presence of the electron-withdrawing fluorine and bromine atoms, along with the electron-donating methyl group, can induce slight distortions in the benzene (B151609) ring from a perfect hexagon. The bond angles within the ring may deviate from the ideal 120°. The acetic acid side chain will also adopt a specific conformation relative to the phenyl ring, which is determined by minimizing steric hindrance and optimizing electronic interactions.

Table 1: Predicted Geometrical Parameters for this compound The following data are illustrative and based on typical values from DFT calculations on similar substituted phenylacetic acids.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-Br | ~1.90 Å |

| Bond Length | C-F | ~1.35 Å |

| Bond Length | C-C (ring avg.) | ~1.39 Å |

| Bond Length | C-CH3 | ~1.51 Å |

| Bond Length | C-CH2COOH | ~1.52 Å |

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-O(H) | ~1.35 Å |

| Bond Angle | C-C-Br | ~121° |

| Bond Angle | C-C-F | ~119° |

| Bond Angle | C-C-CH3 | ~121° |

| Bond Angle | C-C-CH2COOH | ~120° |

Vibrational Frequency Analysis and Potential Energy Distributions (PED)

Following geometry optimization, vibrational frequency analysis is performed to confirm that the structure is a true energy minimum (indicated by the absence of imaginary frequencies) and to predict its infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode of the molecule.

Potential Energy Distribution (PED) analysis is used to assign these calculated frequencies to specific molecular motions, such as stretching, bending, or torsional vibrations of particular bonds or functional groups. For this compound, key vibrational modes would include:

O-H stretch of the carboxylic acid group, typically a broad band in the high-frequency region of the IR spectrum.

C=O stretch of the carbonyl group, which is a strong and characteristic absorption.

C-H stretches from the aromatic ring, the methyl group, and the methylene (B1212753) bridge.

C-F and C-Br stretches , which occur at lower frequencies.

Phenyl ring vibrations (C-C stretching and ring breathing modes).

CH₂ and CH₃ bending modes (scissoring, wagging, twisting).

The positions of these vibrations are sensitive to the electronic effects of the substituents, providing a fingerprint of the molecule's structure. For instance, the electron-withdrawing nature of the halogen atoms can influence the frequency of the adjacent C-C ring vibrations.

Table 2: Predicted Prominent Vibrational Frequencies for this compound The following data are illustrative and based on typical values from DFT calculations on similar substituted aromatic compounds. Wavenumbers are in cm⁻¹.

| Vibrational Mode | Functional Group | Predicted Wavenumber Range |

|---|---|---|

| O-H stretch | Carboxylic Acid | 3200 - 3500 |

| C-H stretch | Aromatic | 3000 - 3100 |

| C-H stretch | Aliphatic (CH₂, CH₃) | 2850 - 3000 |

| C=O stretch | Carbonyl | 1700 - 1750 |

| C-C stretch | Aromatic Ring | 1400 - 1600 |

| C-H bend | Aliphatic (CH₂, CH₃) | 1350 - 1470 |

| C-O stretch | Carboxylic Acid | 1200 - 1300 |

| C-F stretch | Fluoro group | 1100 - 1250 |

Electronic Structure Analysis (HOMO-LUMO Gaps, Band Gaps)

The electronic properties of a molecule are fundamentally linked to its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which an electron is most likely to be donated (nucleophilic character), while the LUMO is the orbital that is most likely to accept an electron (electrophilic character).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (or band gap), is a critical parameter. nih.gov A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a large gap indicates higher kinetic stability and lower chemical reactivity.

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the non-bonding oxygen atom of the hydroxyl group. The LUMO is likely to be distributed over the carboxylic acid group and the phenyl ring, particularly the antibonding π* orbitals. The presence of both electron-donating (methyl) and electron-withdrawing (fluoro, bromo, carboxylic acid) groups creates a complex electronic landscape that determines the precise energies of these orbitals and the magnitude of the gap.

Reactivity Descriptors

DFT calculations can also be used to compute various "reactivity descriptors" that quantify and predict a molecule's chemical behavior. These descriptors provide a more nuanced view of reactivity than the HOMO-LUMO gap alone.

Fukui Functions and Local Softness

The Fukui function, f(r), is a local reactivity descriptor that indicates the change in electron density at a specific point 'r' when the total number of electrons in the system changes. wikipedia.org In practice, condensed Fukui functions are calculated for each atom in the molecule to predict the most likely sites for different types of chemical attack:

Nucleophilic attack (f⁺): The site most likely to accept an electron.

Electrophilic attack (f⁻): The site most likely to donate an electron.

Radical attack (f⁰): The site most susceptible to radical reactions.

For this compound, Fukui function analysis would likely identify the carbonyl carbon of the acetic acid group as a primary site for nucleophilic attack (high f⁺ value). The carbon atoms of the phenyl ring, particularly those activated by the methyl group and influenced by the halogens, would be the primary sites for electrophilic attack (high f⁻ values).

Local softness is another descriptor related to the Fukui function that measures the reactivity of a specific atomic site within the molecule. A higher local softness value at a particular atom indicates greater reactivity at that site.

Electrophilicity and Nucleophilicity Indices

Electrophilicity Index (ω): This index measures the ability of a molecule to accept electrons. It is calculated from the electronic chemical potential and chemical hardness, which are in turn derived from the HOMO and LUMO energies. A higher value of ω indicates a stronger electrophile.

Nucleophilicity Index (N): This index quantifies the electron-donating ability of a molecule. It is typically calculated relative to a standard reference molecule.

The presence of the electron-withdrawing bromine, fluorine, and carboxylic acid groups would be expected to give this compound a significant electrophilicity index, making it susceptible to reactions with nucleophiles.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) is a valuable tool in computational chemistry for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing varying potential values. Typically, red indicates regions of high electron density and negative electrostatic potential, which are susceptible to electrophilic attack. Conversely, blue denotes areas of low electron density and positive electrostatic potential, indicating sites prone to nucleophilic attack. Green and yellow represent regions of intermediate potential.

For this compound, the MEP map would be expected to show the most negative potential (red) localized around the oxygen atoms of the carboxylic acid group, highlighting their role as primary sites for electrophilic interaction. The bromine atom, due to the σ-hole phenomenon, could present a region of positive potential, making it a potential site for halogen bonding. The aromatic ring would likely exhibit a complex potential distribution influenced by the competing electron-withdrawing effects of the bromine and fluorine atoms and the electron-donating effect of the methyl group. This detailed charge mapping is crucial for understanding intermolecular interactions, such as how the molecule might bind to a biological receptor.

Table 1: Predicted Molecular Electrostatic Potential (MEP) Hotspots for this compound (Note: These are illustrative values based on typical computational results for similar molecules.)

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Carboxylic Acid Oxygens | Highly Negative (Red) | Prone to electrophilic attack and hydrogen bond accepting |

| Carboxylic Acid Hydrogen | Positive (Blue) | Prone to nucleophilic attack and hydrogen bond donating |

| Bromine Atom (σ-hole) | Slightly Positive (Blue-Green) | Potential for halogen bonding interactions |

| Aromatic Ring Face | Varied (Green/Yellow) | Influenced by substituent effects, potential for π-π stacking |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of a molecule. wikipedia.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its capacity to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity; a smaller gap generally implies higher reactivity. libretexts.org

In the case of this compound, the HOMO is expected to be primarily localized on the phenyl ring, with contributions from the p-orbitals of the bromine and oxygen atoms. The LUMO is likely to be distributed over the aromatic ring and the carboxylic acid group, specifically the π* orbital of the carbonyl group. The presence of both electron-donating (methyl) and electron-withdrawing (bromo, fluoro) substituents on the phenyl ring will modulate the energies of these frontier orbitals. Computational studies on similar halogenated aromatic compounds suggest that halogenation can influence the HOMO-LUMO gap, thereby tuning the molecule's reactivity. koyauniversity.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Note: These are hypothetical values for illustrative purposes.)

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -6.5 | Highest Occupied Molecular Orbital; related to electron-donating ability. |

| LUMO | -1.2 | Lowest Unoccupied Molecular Orbital; related to electron-accepting ability. |

| HOMO-LUMO Gap | 5.3 | Indicator of chemical reactivity and stability. |

Non-Covalent Interaction (NCI) Analysis and Reduced Density Gradient (RDG)

Non-Covalent Interaction (NCI) analysis, coupled with the Reduced Density Gradient (RDG), is a computational technique used to visualize and characterize weak interactions within and between molecules. scielo.org.mx This method is particularly useful for identifying hydrogen bonds, van der Waals interactions, and steric clashes. The RDG is a function of the electron density and its gradient, and isosurfaces of the RDG can be colored to distinguish between different types of non-covalent interactions. Blue isosurfaces typically indicate strong attractive interactions like hydrogen bonds, green signifies weaker van der Waals interactions, and red denotes repulsive steric clashes.

For this compound, NCI-RDG analysis would be instrumental in elucidating the intramolecular interactions that influence its conformational preferences. For instance, it could reveal weak hydrogen bonds between the carboxylic acid group and the ortho-bromine atom. Furthermore, this analysis can shed light on intermolecular interactions, such as the formation of dimers through hydrogen bonding between the carboxylic acid moieties of two molecules, a common feature for carboxylic acids. The presence of bromine and fluorine also introduces the possibility of halogen bonding, which could be visualized and characterized using this method. mdpi.com

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions by mapping out the potential energy surface that connects reactants, transition states, and products. By calculating the energies of these species, the feasibility of a proposed reaction pathway can be assessed. Transition state theory allows for the calculation of reaction rates from the properties of the transition state structure.

Comparative Computational Studies with Related Halogenated Arylacetic Acids

Comparative computational studies of a series of related compounds can reveal important structure-activity relationships. By systematically varying the halogen substituents on the phenylacetic acid scaffold, the influence of each halogen on the molecule's geometric and electronic properties can be quantified. For instance, a comparative study of 2-(2-halophenyl)acetic acids (where halo = F, Cl, Br) has been performed, providing insights into how the nature of the halogen affects reactivity and acidity.

A comparative study including this compound and its analogues, such as those with different halogen substitutions (e.g., chlorine instead of bromine) or different substitution patterns, would be highly informative. Such a study would likely show that the electronegativity and size of the halogen atoms significantly impact the molecule's dipole moment, MEP, and the energies of its frontier orbitals. For example, fluorine, being more electronegative than bromine, would exert a stronger inductive electron-withdrawing effect. These theoretical comparisons are essential for the rational design of new molecules with tailored properties.

Table 3: Comparative Computational Data for a Series of Halogenated Phenylacetic Acids (Note: These are hypothetical values based on general chemical principles for illustrative comparison.)

| Compound | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) | Acidity (pKa, predicted) |

| 2-(Phenyl)acetic acid | 5.8 | 1.9 | 4.31 |

| 2-(2-Fluorophenyl)acetic acid | 5.6 | 2.5 | 4.09 |

| 2-(2-Chlorophenyl)acetic acid | 5.5 | 2.6 | 4.07 |

| 2-(2-Bromophenyl)acetic acid | 5.4 | 2.6 | 4.08 |

| This compound | 5.3 | 2.8 | ~4.0 |

Applications As a Synthetic Building Block and Precursor in Chemical Synthesis

Precursor in the Synthesis of Complex Organic Molecules

The utility of phenylacetic acid derivatives in multi-step syntheses to create complex organic molecules is well-established. mdpi.comdoaj.org These compounds can be elaborated through reactions involving both the carboxylic acid moiety and the aromatic ring. For instance, the carboxylic acid can be converted into esters, amides, or ketones, or it can be reduced to an alcohol.

A common synthetic route involves the conversion of a substituted benzyl (B1604629) bromide to the corresponding phenylacetic acid via a nitrile intermediate (Kolbe nitrile synthesis) followed by hydrolysis. mdpi.com In the case of 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid, it can serve as the precursor where the acetic acid side chain is modified or the aromatic ring undergoes further functionalization, such as cross-coupling reactions at the bromine-substituted position. This dual reactivity makes it a valuable precursor for generating libraries of complex molecules with potential biological activities.

Intermediate in the Development of Pharmaceuticals and Agrochemicals

Substituted phenylacetic acids are crucial intermediates in the production of a wide array of pharmaceuticals and agrochemicals. innopeptichem.comotsukac.co.jp They form the core structure of many active pharmaceutical ingredients (APIs), including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and diclofenac. mdpi.com The specific substitution pattern on the phenyl ring is critical for modulating the biological activity, selectivity, and pharmacokinetic properties of the final drug candidate.

While direct applications of this compound in commercial drugs are not extensively documented, its structure is indicative of its potential role as an intermediate in drug discovery and development. pyglifesciences.comqinmuchem.com The combination of halogen and methyl substituents is often employed in medicinal chemistry to fine-tune the electronic and steric properties of a molecule to optimize its interaction with biological targets.

In multi-step synthesis, intermediates like this compound are designed to be incorporated into a larger target molecule. The different functional groups allow for sequential, regioselective reactions. For example, a plausible synthetic scheme could involve:

Amide or Ester Formation: The carboxylic acid group is reacted to form an amide or ester, introducing a new molecular fragment.

Cross-Coupling Reaction: The bromo-substituent can be utilized in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, or Sonogashira reactions) to form new carbon-carbon or carbon-heteroatom bonds.

Further Functionalization: The fluoro and methyl groups can influence the reactivity and regioselectivity of subsequent reactions on the aromatic ring, such as electrophilic aromatic substitution, if conditions are forcing enough.

This step-wise approach allows for the systematic construction of complex molecules, a fundamental strategy in the synthesis of novel pharmaceutical and agrochemical agents. mdpi.comacs.org

The term "chiral pool" refers to the collection of readily available, enantiopure compounds from natural sources, such as amino acids and sugars, which are used as starting materials for asymmetric synthesis. wikipedia.org this compound is an achiral molecule and therefore is not itself a member of the chiral pool.

There is no readily available scientific literature that describes the use of this specific compound as a precursor in chiral pool synthesis. Typically, achiral precursors like this would be subjected to asymmetric synthesis methods (using chiral catalysts or auxiliaries) to generate enantiomerically enriched products, rather than being part of the chiral pool itself. uh.eduuvic.ca

Ligand in Coordination Chemistry

The carboxylic acid group of this compound can be deprotonated to form a carboxylate anion, which can act as a ligand, binding to metal centers to form coordination complexes. uci.edu The study of such complexes is a significant area of inorganic and medicinal chemistry, particularly for the development of novel therapeutic agents.

Halogenated phenylacetic acid derivatives have been successfully incorporated as axial ligands in platinum(IV) complexes. nih.govbohrium.com These Pt(IV) complexes are often designed as prodrugs; they are relatively inert and stable in the bloodstream but are reduced to the active cytotoxic Pt(II) species upon entering the low-oxygen environment of cancer cells. nih.gov

Table 1: Cytotoxicity of Platinum(IV) Complexes with Analogous Halogenated Phenylacetate Ligands Data extracted from studies on similar, not identical, compounds to illustrate potential applications.

| Complex Ligand | Cell Line | GI50 Value (nM) | Fold-Increase in Potency vs. Cisplatin |

|---|---|---|---|

| 4-Fluorophenylacetic acid | Du145 (Prostate) | 0.7 | ~1700x |

| 4-Fluorophenylacetic acid | ADDP-resistant (Ovarian) | 6 | ~4700x |

The halogen and methyl substituents on the phenyl ring of this compound significantly influence its properties as a ligand. These influences can be categorized into steric and electronic effects. nih.govacs.org

Electronic Effects: The fluorine atom is highly electronegative, while the bromine atom is less electronegative but more polarizable. Both act as electron-withdrawing groups through induction, which can affect the pKa of the carboxylic acid and the electron density on the carboxylate donor atoms. This, in turn, influences the strength of the coordinate bond to the metal center. Halogen atoms can also participate in halogen bonding, a non-covalent interaction that can influence the crystal packing and stability of the resulting metal complexes. acs.org

Steric Effects: The bromine atom and the methyl group are located ortho and meta to the acetic acid side chain, respectively. Their size can create steric hindrance around the metal coordination site. nih.gov This steric bulk can affect the geometry of the resulting complex, its stability, and its reaction kinetics. For instance, steric hindrance can prevent the coordination of multiple bulky ligands or influence the preferred coordination geometry (e.g., tetrahedral vs. square planar). nih.gov

Table 2: Summary of Substituent Effects on Ligand Properties

| Substituent | Position | Primary Electronic Effect | Primary Steric Effect | Potential Influence on Coordination |

|---|---|---|---|---|

| Bromo | Ortho | Inductive electron withdrawal, polarizable | Significant steric bulk | Influences bond angles and stability |

| Fluoro | Para | Strong inductive electron withdrawal | Minimal steric bulk | Modulates bond strength and electron density |

Contribution to Functional Material Synthesis (e.g., Polymers, Liquid Crystals)

The unique arrangement of substituents on the phenyl ring of this compound—a bromine atom, a fluorine atom, and a methyl group—along with the carboxylic acid moiety, makes it an intriguing candidate for the synthesis of specialized polymers and liquid crystals. The reactivity of the carboxylic acid group allows for its incorporation into polymer backbones through esterification or amidation reactions, forming polyesters or polyamides.

The presence of the bromine and fluorine atoms can impart specific properties to the resulting materials. For instance, the high electronegativity of fluorine can enhance thermal stability and introduce hydrophobicity. The bulky bromine atom can influence the packing of polymer chains, potentially affecting properties like crystallinity and glass transition temperature.

While direct polymerization of this compound has not been extensively documented, its structure is analogous to other monomers used in the creation of high-performance polymers. The rigid phenyl ring structure is a common feature in liquid crystal molecules, suggesting that with appropriate chemical modification, this compound could serve as a precursor to liquid crystalline materials. Further research would be needed to explore these potential applications and to characterize the properties of any resulting materials.

Development of Analytical Probes and Reagents

The structural motifs present in this compound suggest its utility as a precursor in the synthesis of analytical probes and reagents. The phenylacetic acid core is a versatile scaffold that can be chemically modified to create molecules with specific recognition and signaling capabilities.

The bromine atom on the aromatic ring provides a reactive handle for various cross-coupling reactions, such as Suzuki or Sonogashira couplings. These reactions would allow for the attachment of fluorophores, chromophores, or other signaling units, which are essential components of chemical sensors and probes. The carboxylic acid group can be activated and coupled to biomolecules, such as amino acids or peptides, to create targeted probes for biological imaging or assays.

Furthermore, the combination of the lipophilic phenyl ring and the hydrophilic carboxylic acid group gives the molecule amphiphilic properties, which could be exploited in the design of reagents for specific analytical techniques, such as chromatography or extraction. Although specific examples of analytical probes derived from this compound are not readily found in current literature, the fundamental reactivity of the compound makes it a promising starting material for the development of novel analytical tools.

Conclusion and Future Research Directions

Summary of Current Research Advancements

Recent research efforts concerning halogenated arylacetic acids have largely centered on their synthesis and potential as building blocks in the creation of more complex molecules. While specific studies on 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid are not extensively documented in publicly available literature, the broader class of phenylacetic acid derivatives is recognized for its importance as starting materials for a variety of functionalized compounds. mdpi.com Synthetic routes often involve multi-step processes, starting from commercially available precursors. mdpi.com For instance, the synthesis of related phenylacetic acid derivatives has been achieved through methods like the Sandmeyer reaction followed by Suzuki-Miyaura coupling to construct the core aromatic structure. mdpi.com The development of efficient and scalable synthetic protocols for these types of molecules remains an active area of investigation.

Emerging Trends in Halogenated Arylacetic Acid Chemistry

The chemistry of halogenated arylacetic acids is experiencing a renaissance, driven by a deeper understanding of the role of halogens in molecular interactions. A significant trend is the increasing use of halogens to modulate the physicochemical and biological properties of molecules. nih.gov The introduction of halogen atoms can influence a compound's lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov

Furthermore, the phenomenon of halogen bonding is gaining recognition as a powerful tool in crystal engineering and drug design. nih.gov A halogen bond is a non-covalent interaction where a halogen atom acts as an electrophilic species, interacting with a nucleophile. nih.gov This directional interaction can be exploited to control the self-assembly of molecules in the solid state and to enhance the binding of a ligand to a protein. nih.govnih.gov The presence of both bromine and fluorine in this compound makes it an interesting candidate for studies involving halogen bonding.

Another emerging trend is the use of greener and more sustainable methods for halogenation reactions. Traditional methods often employ harsh reagents and produce significant waste. Researchers are now exploring the use of milder oxidizing agents, such as hydrogen peroxide, in conjunction with halide sources to achieve more environmentally benign halogenations. researchgate.net

Potential for Novel Synthetic Transformations

The structural features of this compound open up a plethora of possibilities for novel synthetic transformations. The carboxylic acid group can be readily converted into a variety of other functional groups, including esters, amides, and ketones, providing access to a wide range of derivatives.

The bromine atom is particularly valuable for its utility in cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings could be employed to introduce new carbon-carbon or carbon-heteroatom bonds at the ortho-position to the acetic acid moiety. These transformations would allow for the construction of complex molecular scaffolds from this relatively simple starting material.

The fluorine atom, while generally less reactive in cross-coupling reactions, significantly influences the electronic properties of the aromatic ring. Its strong electron-withdrawing nature can affect the reactivity of the other positions on the ring and can be a key determinant of the biological activity of downstream products.

Opportunities for Advanced Computational Modeling and Prediction

The advancement of computational chemistry offers powerful tools to predict the properties and reactivity of molecules like this compound. Quantum mechanical calculations can be used to model the electronic structure, molecular orbitals, and electrostatic potential of the molecule. arxiv.org This information can provide insights into its reactivity in various chemical reactions and its potential to form intermolecular interactions such as halogen bonds. nih.govarxiv.org

Molecular dynamics simulations can be employed to study the conformational preferences of the molecule and its interactions with solvents or biological macromolecules. These computational approaches can aid in the rational design of new derivatives with desired properties, potentially accelerating the discovery of new drugs and materials. nih.gov For instance, computational models can help predict the strength and geometry of halogen bonds, guiding the design of molecules that can effectively interact with specific biological targets. nih.gov

Future Utility in Complex Molecule Construction and Materials Science

The unique substitution pattern of this compound makes it a valuable building block for the synthesis of complex organic molecules. Its potential as a precursor to novel pharmaceuticals is noteworthy, as many bioactive molecules contain halogenated aromatic moieties. nih.gov The ability to selectively functionalize the molecule at the carboxylic acid group and the bromine-bearing carbon allows for a modular approach to the synthesis of compound libraries for high-throughput screening.

In the realm of materials science, halogenated organic molecules are of interest for their potential applications in organic electronics and crystal engineering. The presence of fluorine can enhance the thermal and oxidative stability of organic materials, while the ability to form halogen bonds can be used to control the packing of molecules in the solid state, influencing their electronic and optical properties. The self-assembly of derivatives of this compound, guided by halogen bonding and other non-covalent interactions, could lead to the development of new functional materials with tailored properties.

Q & A

Q. What are the optimized synthetic routes for preparing 2-(2-bromo-4-fluoro-5-methylphenyl)acetic acid?

The compound is typically synthesized via regioselective bromination of a substituted phenylacetic acid derivative. For example, bromination of 4-fluoro-5-methylphenylacetic acid using bromine in acetic acid under controlled conditions (room temperature, 60 min reaction time) yields the target compound. Purification involves recrystallization to achieve high-purity crystals suitable for X-ray diffraction analysis .

Q. How is the compound characterized structurally?

Key characterization methods include:

- NMR spectroscopy : To confirm substituent positions and regioselectivity (e.g., H NMR for methyl and acetic acid protons, C NMR for aromatic carbons).

- X-ray crystallography : Reveals molecular geometry, dihedral angles (e.g., acetic acid moiety perpendicular to the phenyl ring), and hydrogen-bonding motifs (e.g., centrosymmetric dimers with motifs) .

- Melting point analysis : Validates purity and consistency with literature values.

Q. What are the primary reactivity trends of this compound in organic synthesis?

The bromine atom at the 2-position is highly reactive in cross-coupling reactions (e.g., Suzuki-Miyaura for biaryl formation). The acetic acid group enables esterification or amidation, while the fluorine and methyl groups influence electronic effects (e.g., para-fluorine enhances electrophilic substitution at the 5-methyl position) .

Advanced Research Questions

Q. How do electronic substituent effects influence crystallographic parameters in this compound?

X-ray studies reveal that electron-withdrawing substituents (e.g., Br) enlarge adjacent C–C–C angles (e.g., 121.5° at Br vs. 118.2° at OMe), while electron-donating groups (e.g., methyl) reduce angles. These distortions correlate with Hammett σ values and are critical for predicting solid-state packing and solubility .

Q. What mechanistic insights govern its use in natural product synthesis (e.g., Combretastatin analogs)?

The compound serves as a key intermediate in Perkin condensation reactions. For example, coupling with vanillin derivatives under basic conditions forms α,β-unsaturated ketones, which undergo decarboxylation to yield stilbene analogs like Combretastatin A-4. Regioselectivity is controlled by the bromine’s steric bulk and the fluorine’s electronic effects .

Q. How can conflicting NMR data for similar derivatives be resolved?

Contradictions in aromatic proton splitting patterns may arise from solvent polarity or substituent proximity. Comparative analysis using deuterated solvents (e.g., DMSO-d vs. CDCl) and 2D NMR techniques (COSY, HSQC) can clarify assignments. For example, the 5-methyl group in DMSO-d shows upfield shifts due to hydrogen bonding with the acetic acid .

Q. What strategies improve yield in large-scale bromination reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.